

Characterization of (Z)-Ganoderenic Acid D: A Spectroscopic and Methodological Guide

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Compound of Interest

Compound Name: (Z)-Ganoderenic acid D

Cat. No.: B15566129

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies for the characterization of **(Z)-Ganoderenic acid D**, a bioactive triterpenoid isolated from Ganoderma species. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of **(Z)-Ganoderenic acid D** relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. While a complete, publicly available dataset for the specific (Z)-isomer is limited, this section compiles the available data for Ganoderenic acid D.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and elemental composition of Ganoderenic acid D.

Parameter	Value	Reference
Molecular Formula	C ₃₀ H ₄₀ O ₇	[1]
Molecular Weight	512.6 g/mol	[1]
Mass Spectrum (EI-MS)	m/z 512 [M] ⁺	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the detailed chemical structure, including the carbon framework and stereochemistry of **(Z)-Ganoderenic acid D**.

¹H NMR (Proton NMR) Data:

A partial ¹H NMR spectrum of Ganoderenic acid D has been reported in CDCl₃. The available chemical shifts (δ) are presented below. A complete assignment of all proton signals and their coupling constants is not fully available in the reviewed literature.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	J (Hz)	Reference
H-18	0.89	s	-	[1]
H-29	1.11	s	-	[1]
H-28	1.13	s	-	[1]
H-27	1.24	d	6.0	[1]
H-19	1.25	s	-	[1]
H-30	1.40	s	-	[1]
H-7	4.88	dd	8.4, 8.4	[1]
H-22	6.05	s	-	[1]

¹³C NMR (Carbon-13 NMR) Data:

A complete and assigned ^{13}C NMR dataset for **(Z)-Ganoderenic acid D** is not readily available in the public domain. The characterization of novel or re-isolated compounds would require the acquisition and interpretation of ^{13}C NMR and 2D NMR data.

2D NMR Data (COSY, HSQC, HMBC):

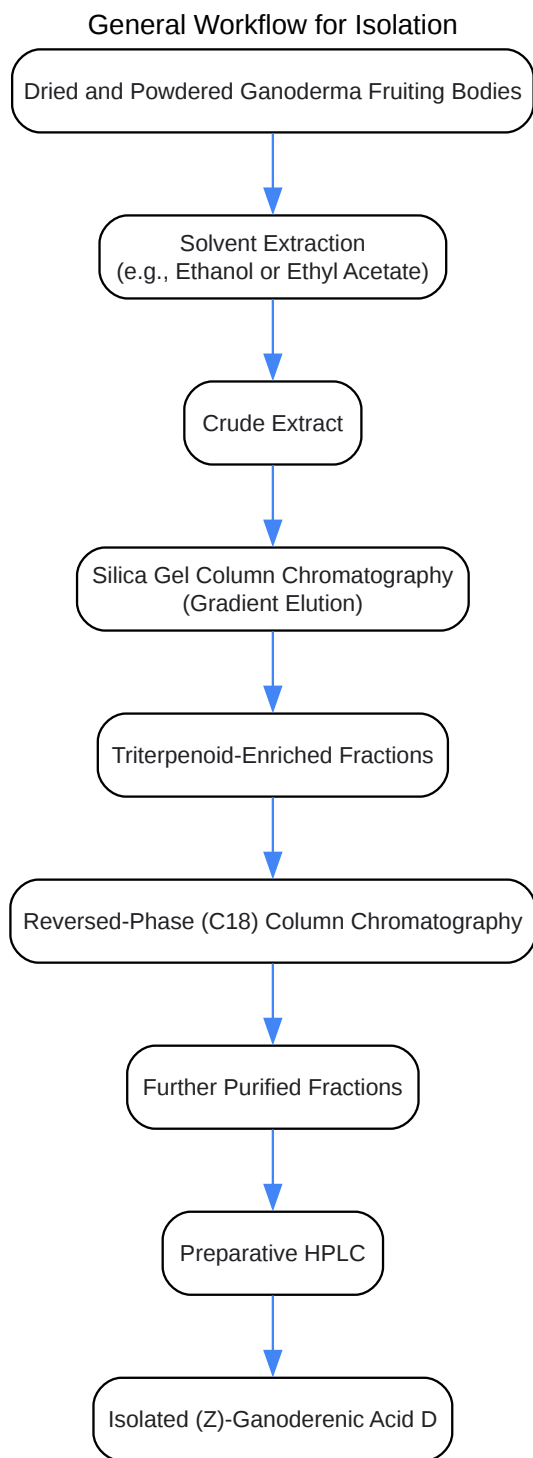
Detailed 2D NMR spectroscopic data for **(Z)-Ganoderenic acid D**, which is crucial for the unambiguous assignment of all proton and carbon signals and for establishing the connectivity within the molecule, is not available in the reviewed literature.

Experimental Protocols

The following sections outline generalized experimental procedures for the isolation and spectroscopic analysis of ganoderic acids, including **(Z)-Ganoderenic acid D**, from Ganoderma species.

Isolation and Purification of (Z)-Ganoderenic Acid D

The isolation of **(Z)-Ganoderenic acid D** from the fruiting bodies of Ganoderma species typically involves solvent extraction followed by a series of chromatographic separations.



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Figure 1: Generalized workflow for the isolation of **(Z)-Ganoderenic acid D**.

Methodology:

- **Extraction:** The air-dried and powdered fruiting bodies of the *Ganoderma* species are extracted exhaustively with a suitable organic solvent, such as ethanol or ethyl acetate, at room temperature.
- **Concentration:** The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Silica Gel Chromatography:** The crude extract is subjected to column chromatography on silica gel. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), to separate the components based on their polarity.
- **Reversed-Phase Chromatography:** Fractions containing the triterpenoids of interest are pooled and further purified by reversed-phase (C18) column chromatography, eluting with a gradient of methanol and water or acetonitrile and water.
- **Preparative HPLC:** Final purification to obtain **(Z)-Ganoderenic acid D** in high purity is achieved by preparative high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

NMR Spectroscopy:

- **Sample Preparation:** A sample of purified **(Z)-Ganoderenic acid D** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
- **Instrumentation:** ¹H, ¹³C, and 2D NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR:** Standard ¹H NMR spectra are recorded to determine the chemical shifts, multiplicities, and coupling constants of the protons.
- **¹³C NMR:** Proton-decoupled ¹³C NMR spectra are acquired to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

- 2D NMR:
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct ^1H - ^{13}C correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ^1H - ^{13}C correlations, which is crucial for assembling the carbon skeleton and assigning quaternary carbons.

Mass Spectrometry:

- Instrumentation: High-resolution mass spectrometry (HRMS), often coupled with a liquid chromatography system (LC-MS), is used to determine the accurate mass and elemental composition.
- Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of compound.
- Tandem MS (MS/MS): Fragmentation analysis through MS/MS experiments provides valuable information about the structure of the molecule.

Signaling Pathways

(Z)-Ganoderenic acid D has been shown to exhibit significant biological activities, including anticancer and anti-inflammatory effects. These activities are attributed to its interaction with specific cellular signaling pathways.

Apoptosis Induction via the PI3K/Akt/mTOR Pathway

Ganoderic acids have been reported to induce apoptosis and autophagy in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.

Apoptosis Induction by Ganoderic Acid D

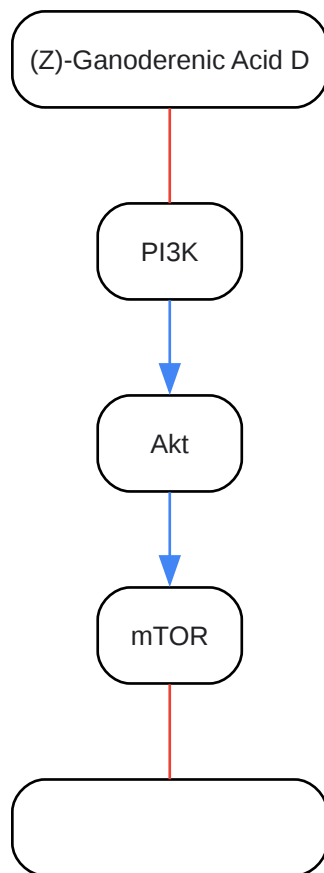
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Figure 2: Inhibition of the PI3K/Akt/mTOR pathway by **(Z)-Ganoderic acid D**.

Anti-inflammatory Action via the TLR4/MyD88/NF- κ B Pathway

Ganoderic acids have demonstrated anti-inflammatory properties by inhibiting the TLR4/MyD88/NF- κ B signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.^{[2][3][4][5]}

Anti-inflammatory Action of Ganoderic Acids

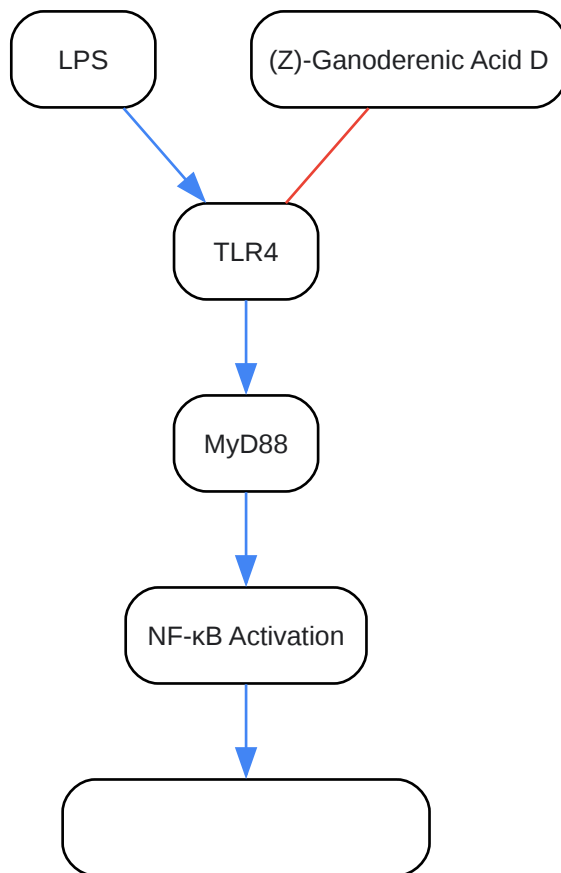
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Figure 3: Inhibition of the TLR4/MyD88/NF-κB pathway by ganoderic acids.

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